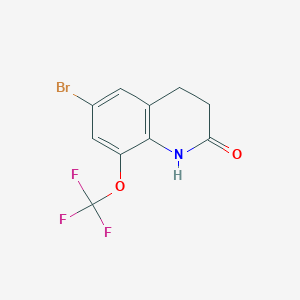

6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one

Description

6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with a complex structure that includes bromine, trifluoromethoxy, and dihydroquinolinone groups

Properties

IUPAC Name |

6-bromo-8-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3NO2/c11-6-3-5-1-2-8(16)15-9(5)7(4-6)17-10(12,13)14/h3-4H,1-2H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOZZLPFCRKFBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one typically involves multiple steps, starting from readily available precursorsThe final step often includes the reduction of the quinoline ring to form the dihydroquinolinone structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can further modify the dihydroquinolinone ring.

Substitution: The bromine and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized quinolinones .

Scientific Research Applications

Chemistry

6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one serves as an important building block in organic synthesis. Its unique structure allows for various chemical transformations:

- Synthesis of Complex Molecules : The compound can be used to synthesize derivatives with enhanced properties or functionalities.

- Reactivity : It undergoes oxidation to form quinoline derivatives and can participate in substitution reactions due to the presence of bromine and trifluoromethoxy groups.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. The halogen atoms enhance lipophilicity, potentially increasing efficacy against bacteria.

- Anticancer Properties : Research indicates that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. The specific mechanisms require further investigation but may involve inhibition of key enzymes associated with tumor growth.

- Neuroprotective Effects : Emerging evidence suggests that tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress and neurodegeneration. This activity may be linked to their ability to modulate neurotransmitter systems or reduce inflammation within neural tissues.

Medicine

Ongoing research is exploring the potential of this compound as a pharmaceutical intermediate:

- Drug Development : Its unique structure makes it a candidate for developing new drugs targeting specific diseases.

- Mechanism of Action : The interaction of this compound with specific molecular targets could lead to various therapeutic effects. Understanding these interactions is crucial for developing effective pharmaceutical agents.

Industry

In industrial applications, this compound is utilized in the development of advanced materials and chemical processes:

- Material Science : Its chemical properties make it suitable for creating novel materials with specific characteristics.

- Chemical Processes : The compound can be employed in various chemical reactions that require specific functional groups or reactivity profiles.

Case Studies and Data Tables

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 10 µg/mL. |

| Study 2 | Anticancer Properties | Induced apoptosis in human cancer cell lines at concentrations as low as 5 µM through modulation of apoptosis-related proteins. |

| Study 3 | Neuroprotective Effects | Showed significant reduction in oxidative stress markers in neuronal cell cultures treated with the compound at 50 µM. |

Mechanism of Action

The mechanism of action of 6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-8-(trifluoromethoxy)quinoline: Similar in structure but differs in the position of the bromine atom.

6-Bromo-8-fluoroquinoline: Contains a fluorine atom instead of the trifluoromethoxy group.

Uniqueness

6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Biological Activity

6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a bromine atom and a trifluoromethoxy group that may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₀H₇BrF₃NO₂

- Molecular Weight : 296.084 g/mol

- CAS Number : 2149591-38-6

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may exhibit the following activities:

- Antimicrobial Activity : Some derivatives of tetrahydroquinoline compounds have shown promising antimicrobial properties. The presence of halogen atoms in the structure often enhances the lipophilicity and bioavailability of such compounds, potentially leading to increased efficacy against bacterial strains.

- Anticancer Properties : Research indicates that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The specific mechanisms by which this compound operates require further investigation but may involve inhibition of key enzymes or receptors associated with tumor growth.

- Neuroprotective Effects : There is emerging evidence that tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress and neurodegeneration. This activity may be linked to their ability to modulate neurotransmitter systems or reduce inflammation within neural tissues.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Protection against oxidative stress |

Case Study Analysis

A notable case study involving tetrahydroquinoline derivatives demonstrated their potential in treating resistant bacterial infections. In vitro tests revealed that compounds similar to this compound exhibited significant bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. This finding underscores the importance of further exploring this compound's structure-activity relationship to optimize its antimicrobial properties.

Another study focused on the anticancer effects of tetrahydroquinoline derivatives. Researchers found that these compounds could inhibit cell proliferation in various cancer cell lines while promoting apoptosis through the activation of caspase pathways. This suggests a potential therapeutic application for this compound in oncology.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one?

The synthesis typically involves cyclization reactions using intermediates such as 3-amino-2-cyclohexen-1-one, followed by halogenation and trifluoromethoxy introduction. For example, cyclization with acrylic acid at elevated temperatures (e.g., 140°C) has been reported for analogous tetrahydroquinolinones . Bromination steps may utilize reagents like N-bromosuccinimide (NBS) in controlled conditions to achieve regioselectivity .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- 1H and 13C NMR are critical for confirming substituent positions and ring saturation. For example, 1H NMR signals between δ 6.4–6.5 ppm often indicate aromatic protons adjacent to electron-withdrawing groups (e.g., bromo or trifluoromethoxy) .

- X-ray crystallography using SHELXL (via the SHELX suite) enables precise determination of molecular geometry and hydrogen bonding patterns .

Q. How can researchers verify the purity of synthesized 6-Bromo-8-(trifluoromethoxy)-tetrahydroquinolin-2-one derivatives?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. Complementary techniques include thin-layer chromatography (TLC) and mass spectrometry (ESI-MS) to confirm molecular ion peaks .

Advanced Research Questions

Q. What experimental strategies address low yields in halogenated tetrahydroquinolinone synthesis?

Yield optimization may involve:

- Temperature modulation : Higher temperatures (e.g., reflux in THF) for cyclization steps.

- Catalyst screening : Use of palladium catalysts for selective bromination .

- Purification : Gradient column chromatography with silica gel or reverse-phase HPLC to isolate target compounds from byproducts .

Q. How do steric and electronic effects of the trifluoromethoxy group influence biological activity?

The trifluoromethoxy group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in neuroactive compounds. Comparative studies using analogs without the substituent can isolate its effects. In vitro assays (e.g., receptor binding or enzyme inhibition) paired with computational docking (e.g., AutoDock Vina) are recommended .

Q. What analytical approaches resolve contradictions in crystallographic data for halogenated quinolinones?

- Multi-software validation : Cross-check refinement results with SHELXL (for small molecules) and Phenix (for macromolecular interactions) .

- Complementary techniques : Pair X-ray data with solid-state NMR or IR spectroscopy to confirm hydrogen bonding and halogen positioning .

Q. How can regioselectivity challenges in bromination be mitigated?

- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer bromination to the desired position.

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic aromatic substitution at electron-rich positions .

Q. What are the key considerations for designing fluorescence-based assays using tetrahydroquinolinone derivatives?

- Substituent tuning : Electron-withdrawing groups (e.g., trifluoromethoxy) redshift emission maxima (e.g., 410–430 nm) .

- Solvent compatibility : Use DMSO or ethanol to avoid quenching effects.

- Control experiments : Include non-fluorescent analogs to differentiate specific vs. background signals .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.